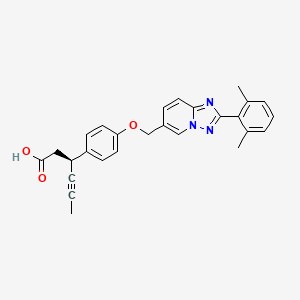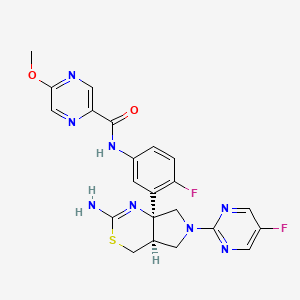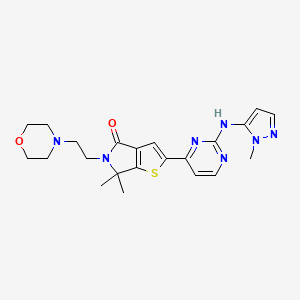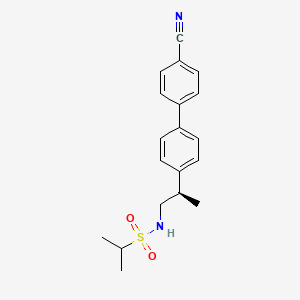
Mal-amido-PEG2-Val-Cit-PAB-PNP
概要
説明
Mal-amido-PEG2-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate linker. It contains a maleimide group, a hydrophilic polyethylene glycol spacer, a valine-citrulline dipeptide, a para-aminobenzyl spacer, and a para-nitrophenyl carbonate group . This compound is used in the development of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells.
科学的研究の応用
Mal-amido-PEG2-Val-Cit-PAB-PNP has several scientific research applications:
Chemistry: Used as a linker in the synthesis of antibody-drug conjugates.
Biology: Facilitates targeted delivery of drugs to specific cells, enhancing the efficacy and reducing the toxicity of therapeutic agents.
Medicine: Employed in the development of targeted cancer therapies, improving the selectivity and potency of anticancer drugs.
Industry: Utilized in the production of advanced drug delivery systems and bioconjugates
作用機序
Target of Action
The primary target of Mal-amido-PEG2-Val-Cit-PAB-PNP is the cysteine residues in proteins . The maleimide group in the compound is a thiol-specific covalent linker, which is used to label these cysteine residues .
Mode of Action
this compound is a cleavable linker used in the synthesis of Antibody-Drug Conjugates (ADCs) . The compound contains a maleimide group that can react with thiol-containing molecules . The Val-Cit group in the compound is specifically cleaved by the enzyme Cathepsin B . This enzyme is only present in the lysosome, ensuring that the ADC payload is only released within the cell .
Biochemical Pathways
The Val-Cit-PAB linkers in this compound are cleaved by cytoplasmic peptidases . This cleavage triggers the release of the drug payload at a specific point, as decided by the medicinal chemist . The payload then interacts with its target, leading to the desired therapeutic effect.
Pharmacokinetics
The pharmacokinetics of this compound are influenced by its structure. The compound contains a hydrophilic PEG spacer, which improves its water solubility . This property can enhance the bioavailability of the compound.
Result of Action
The result of the action of this compound is the release of the ADC payload within the cell . This intracellular release is due to the specific cleavage of the Val-Cit group by Cathepsin B . The released payload can then interact with its target, leading to the desired therapeutic effect.
Action Environment
The action of this compound is influenced by the cellular environment. The presence of the enzyme Cathepsin B in the lysosome is crucial for the cleavage of the Val-Cit group and the subsequent release of the ADC payload . Furthermore, the pH range of 6.5 to 7.5 is optimal for the reactivity of the maleimide group towards thiol groups . Therefore, changes in these environmental factors could influence the action, efficacy, and stability of this compound.
生化学分析
Biochemical Properties
Mal-amido-PEG2-Val-Cit-PAB-PNP interacts with the enzyme cathepsin B . The Val-Cit in this compound is specifically cleaved by cathepsin B . This enzyme is only present in the lysosome, ensuring that the ADC payload is released only within the cell .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the delivery of ADC payloads. By being cleaved by cathepsin B in the lysosome, it ensures that the payload is released in a targeted manner within the cell .
Molecular Mechanism
The molecular mechanism of action of this compound involves its cleavage by cathepsin B. This cleavage releases the ADC payload within the cell, allowing it to exert its therapeutic effects .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Mal-amido-PEG2-Val-Cit-PAB-PNP involves several steps:
Formation of the Maleimide Group: The maleimide group is synthesized by reacting maleic anhydride with an amine.
Attachment of the Polyethylene Glycol Spacer: The polyethylene glycol spacer is attached to the maleimide group through a nucleophilic substitution reaction.
Incorporation of the Valine-Citrulline Dipeptide: The valine-citrulline dipeptide is introduced through peptide coupling reactions.
Addition of the Para-Aminobenzyl Spacer: The para-aminobenzyl spacer is added via a nucleophilic aromatic substitution reaction.
Introduction of the Para-Nitrophenyl Carbonate Group: The para-nitrophenyl carbonate group is incorporated through a carbonate formation reaction
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .
化学反応の分析
Types of Reactions
Mal-amido-PEG2-Val-Cit-PAB-PNP undergoes several types of chemical reactions:
Cleavage by Peptidases: The valine-citrulline dipeptide is specifically cleaved by cytoplasmic peptidases such as Cathepsin B.
Nucleophilic Substitution: The para-nitrophenyl carbonate group can be substituted by nucleophiles, such as amines.
Thiol-Specific Covalent Bond Formation: The maleimide group reacts with thiol-containing molecules, such as cysteine residues in proteins.
Common Reagents and Conditions
Peptidases: Enzymes like Cathepsin B are used to cleave the valine-citrulline dipeptide.
Nucleophiles: Amines are common nucleophiles used to substitute the para-nitrophenyl carbonate group.
Thiol-Containing Molecules: Cysteine residues in proteins react with the maleimide group under mild conditions (pH 6.5 to 7.5)
Major Products Formed
Cleavage Products: The cleavage of the valine-citrulline dipeptide by peptidases releases the drug payload.
Substitution Products: Nucleophilic substitution of the para-nitrophenyl carbonate group forms amide bonds.
Covalent Conjugates: The reaction of the maleimide group with thiol-containing molecules forms stable covalent conjugates
類似化合物との比較
Similar Compounds
Mal-amido-PEG2-Val-Cit-PAB-OH: A similar cleavable linker that also contains a maleimide group, a polyethylene glycol spacer, and a valine-citrulline dipeptide.
Mal-PEG2-Val-Cit-PAB-OH: Another cleavable linker with similar structural components.
Uniqueness
Mal-amido-PEG2-Val-Cit-PAB-PNP is unique due to the presence of the para-nitrophenyl carbonate group, which acts as a highly activated leaving group. This feature allows for efficient nucleophilic substitution reactions, making it a versatile and effective linker for antibody-drug conjugates .
特性
IUPAC Name |
[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54)/t30-,35-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAGAOQLHMRBQFV-QGRQJHSQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H50N8O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
854.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2112738-13-1 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2112738-13-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


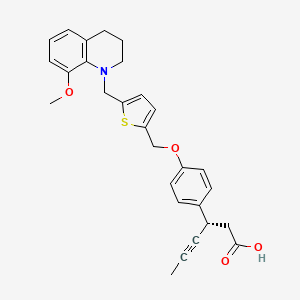

![[2-[4-[(2-chloro-4,4-difluorospiro[5H-thieno[2,3-c]pyran-7,4'-piperidine]-1'-yl)methyl]-3-methylpyrazol-1-yl]pyridin-3-yl]methanol;2,3-dihydroxybutanedioic acid](/img/structure/B608729.png)
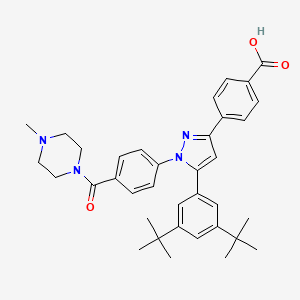

![4,4,4-trifluoro-N-[(2S)-1-[[(7S)-5-(2-hydroxyethyl)-6-oxo-7H-pyrido[2,3-d][3]benzazepin-7-yl]amino]-1-oxopropan-2-yl]butanamide;hydrate](/img/structure/B608735.png)
